Ácido trans-estirilacetico

Descripción general

Descripción

Trans-Styrylacetic acid (TSA) is an organic compound that has been studied for its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Farmacología: Inhibidor de la peptidilglicina α-hidroxilasa monooxigenasa

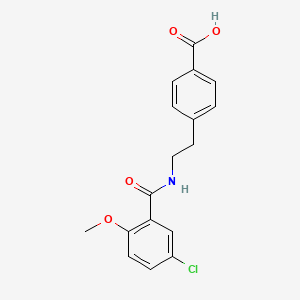

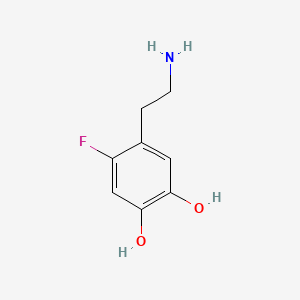

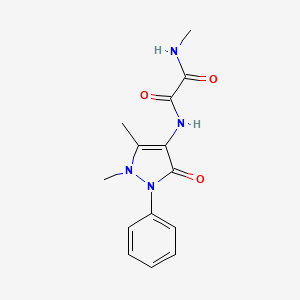

Ácido trans-estirilacetico: se utiliza como un inhibidor basado en el mecanismo de la enzima peptidilglicina α-hidroxilasa monooxigenasa {svg_1}. Esta enzima es crucial en la biosíntesis de péptidos neuroendocrinos. Al inhibir esta enzima, los investigadores pueden estudiar el papel de la enzima en varios procesos fisiológicos y potencialmente desarrollar agentes terapéuticos dirigidos a la maduración de la hormona peptídica.

Síntesis orgánica: Mediador en biotransformación

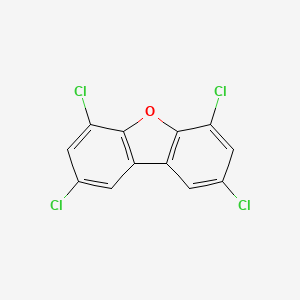

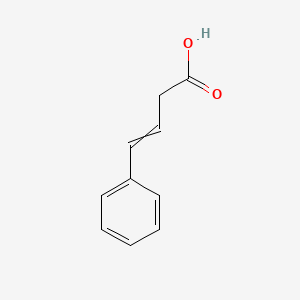

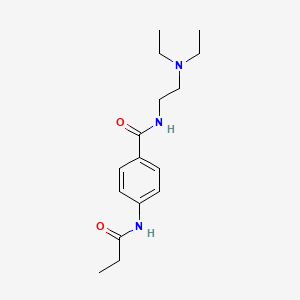

En química orgánica, el ácido trans-estirilacetico sirve como sustrato para las tirosinasas bacterianas en procesos de biotransformación {svg_2}. Estas reacciones son significativas para sintetizar compuestos médicamente importantes como la L-DOPA, que se utiliza en el tratamiento de la enfermedad de Parkinson, y para aplicaciones ambientales como la biopolimerización de contaminantes.

Ciencia de materiales: Síntesis de materiales avanzados

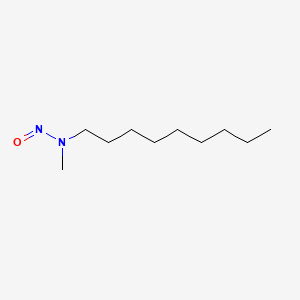

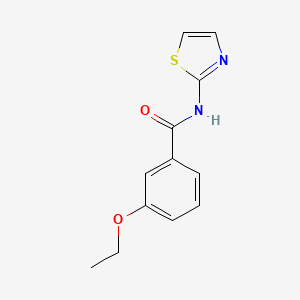

Si bien no se citan aplicaciones específicas en ciencia de materiales, las propiedades químicas del ácido trans-estirilacetico sugieren su posible uso en la síntesis de polímeros y copolímeros. Su grupo vinílico puede sufrir polimerización, lo que lleva a materiales con diversas aplicaciones, desde recubrimientos hasta materiales compuestos avanzados {svg_3}.

Bioquímica: Estudio de reacciones enzimáticas

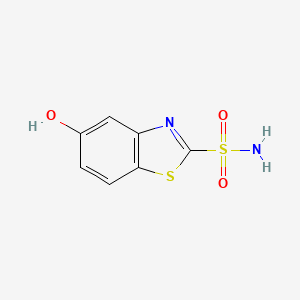

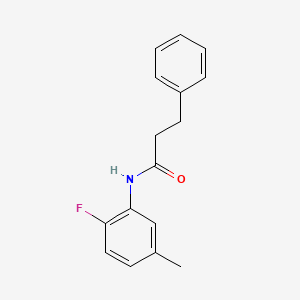

En bioquímica, el ácido trans-estirilacetico se utiliza para estudiar la acción de la peptidilglicina α-hidroxilasa monooxigenasa {svg_4}. Esta enzima participa en el paso final de la amidación de péptidos, una modificación esencial para la actividad de muchas hormonas y neurotransmisores. La comprensión del mecanismo de esta enzima puede proporcionar información sobre la regulación de las hormonas peptídicas.

Agricultura: Posible papel en el crecimiento y protección de las plantas

Si bien las aplicaciones directas del ácido trans-estirilacetico en la agricultura no están bien documentadas, su papel como inhibidor de enzimas específicas podría explorarse para estrategias de crecimiento y protección de las plantas. Por ejemplo, manipular las vías de biosíntesis hormonal podría conducir a una mayor resistencia al estrés o patrones de crecimiento en los cultivos {svg_5}.

Química analítica: Estudios cromatográficos

This compound: se puede utilizar en química analítica para estudios cromatográficos debido a sus distintas propiedades de absorción UV. Puede servir como un estándar o compuesto de referencia en el análisis cualitativo y cuantitativo de mezclas complejas {svg_6}.

Mecanismo De Acción

Target of Action

Trans-Styrylacetic acid, also known as 4-Phenyl-3-butenoic acid, primarily targets the enzyme Peptidylglycine α-hydroxylating monooxygenase . This enzyme plays a crucial role in the amidation of bioactive peptides, a process that often enhances the activity of the peptide.

Mode of Action

Trans-Styrylacetic acid acts as a mechanism-based inhibitor of Peptidylglycine α-hydroxylating monooxygenase This means that the compound binds to the enzyme and undergoes a transformation, leading to the inactivation of the enzyme

Safety and Hazards

Trans-Styrylacetic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing vapors or mists, and to wash thoroughly after handling .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

trans-Styrylacetic acid plays a significant role in biochemical reactions, particularly as a mechanism-based inhibitor of peptidylglycine α-hydroxylating monooxygenase . This enzyme is involved in the conversion of C-terminal glycine-extended peptides to their active α-amidated products. The interaction between trans-Styrylacetic acid and peptidylglycine α-hydroxylating monooxygenase is crucial for understanding its inhibitory effects and potential therapeutic applications.

Metabolic Pathways

trans-Styrylacetic acid is involved in various metabolic pathways, including the phenylacetyl-CoA catabolon . This pathway encompasses the transformation of trans-Styrylacetic acid into phenylacetyl-CoA, which is subsequently catabolized into general metabolites. The interaction of trans-Styrylacetic acid with enzymes and cofactors in this pathway is crucial for understanding its metabolic significance.

Propiedades

IUPAC Name |

(E)-4-phenylbut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H,11,12)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCXFXNEYIHJST-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60959161 | |

| Record name | trans-Styrylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1914-58-5, 2243-53-0 | |

| Record name | (3E)-4-Phenyl-3-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1914-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Styrylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-3-butenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Butenoic acid, 4-phenyl-, (3E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BUTENOIC ACID, 4-PHENYL-, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34WSP69ABK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the photoluminescent properties of hybrid materials incorporating trans-styrylacetic acid?

A: Research indicates that hybrid materials synthesized using trans-styrylacetic acid exhibit favorable photoluminescent properties, specifically demonstrating long luminescence lifetimes and high quantum efficiencies. [] This suggests potential applications in areas like optoelectronics and sensing technologies.

Q2: Can trans-styrylacetic acid be used as a precursor in the synthesis of more complex molecules?

A: Yes, trans-styrylacetic acid serves as a starting material for synthesizing other valuable compounds. For instance, it can react with aqueous potassium hydrogen sulfate (KHSO5) to yield trans-3-hydroxy-4-phenylbutyrolactone. [, ] This lactone structure is found in various natural products and pharmaceuticals, highlighting the synthetic utility of trans-styrylacetic acid.

Q3: How is trans-styrylacetic acid involved in biological systems?

A: trans-Styrylacetic acid is a component of the phenylacetyl-CoA catabolon, a complex metabolic unit. [] Within this system, various structurally related compounds, including trans-styrylacetic acid, are catabolized into phenylacetyl-CoA, a common intermediate that feeds into central metabolic pathways. This highlights the role of trans-styrylacetic acid in the breakdown and utilization of specific molecules within biological systems.

Q4: What are the potential applications of hybrid materials containing trans-styrylacetic acid in material science?

A: The research highlights the use of trans-styrylacetic acid in constructing hybrid materials through radical addition polymerization with other monomers like vinyltrimethoxysilane. [] These hybrid materials, often incorporating rare earth elements, are characterized using techniques like NMR, FTIR, XRD, and SEM. The unique properties of these hybrids, combined with their tunable compositions, make them promising candidates for applications in areas like catalysis, sensing, and advanced material design.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(phenylmethylthio)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1211008.png)

![N,N-dimethyl-2-[(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]ethanamine](/img/structure/B1211011.png)

![5-[(2,4-dichlorophenoxy)methyl]-N-[1-[(2-fluorophenyl)methyl]-3-pyrazolyl]-2-furancarboxamide](/img/structure/B1211016.png)

![2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid](/img/structure/B1211018.png)

![2-[[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]amino]ethanol](/img/structure/B1211020.png)